(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
XQDSUPZEXMHXIE-HSUXUTPPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CN2)O |
Canonical SMILES |
C1C2CC(C1CN2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1r,4r,5r 2 Azabicyclo 2.2.1 Heptan 5 Ol and Enantiomeric Derivatives
Stereocontrolled Approaches to the 2-Azabicyclo[2.2.1]heptane Core
The construction of the 2-azabicyclo[2.2.1]heptane skeleton is achieved through various sophisticated synthetic strategies, primarily categorized into intramolecular cyclizations and cycloaddition reactions. These methods aim to provide high levels of stereocontrol, which is essential for the synthesis of enantiopure target molecules.
Intramolecular cyclization represents a powerful strategy for forming the bridged bicyclic system from suitably functionalized monocyclic precursors. These reactions leverage the proximity of reactive functional groups within a single molecule to facilitate ring closure.
Base-mediated intramolecular cyclization is a cornerstone for the synthesis of azabicyclic structures. This approach typically involves the formation of a nitrogen-centered nucleophile, which then attacks an electrophilic carbon center within the same molecule to construct the bicyclic frame.
A notable example of this strategy is the synthesis of 7-azabicyclo[2.2.1]heptane derivatives from dibromocyclohexyl precursors. acs.orgvulcanchem.com In this method, the treatment of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with a strong base, such as sodium hydride (NaH) in dimethylformamide (DMF), promotes heterocyclization. acs.org The reaction proceeds via deprotonation of the carbamate (B1207046) nitrogen, followed by an intramolecular nucleophilic substitution, displacing one of the bromide leaving groups to form the bridged system. acs.org The stereochemical outcome of the starting dibromocyclohexane derivative is critical in directing the cyclization pathway. acs.org While this specific example leads to the 7-aza isomer, the underlying principle of base-induced intramolecular N-alkylation of a functionalized cyclohexane (B81311) precursor is a valid strategy for accessing the broader azabicyclo[2.2.1]heptane class of compounds. Another related approach involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters, which, under basic conditions, can be used to synthesize derivatives of 2,5-diazabicyclo[2.2.1]heptane. researchgate.net
Intramolecular free radical reactions provide an alternative pathway for the construction of the 7-azabicyclo[2.2.1]heptane core, particularly for creating conformationally constrained analogues of biologically active compounds like epibatidine (B1211577). researchgate.netnih.gov This strategy involves the generation of a radical at a specific position on a precursor molecule, which then adds to an intramolecular radical acceptor, such as a double bond, to forge the new ring. researchgate.net
The success of these radical-mediated cyclizations is highly dependent on the nature of the nitrogen-protecting group on the 7-azabicyclo[2.2.1]heptane precursor. nih.gov For instance, computational studies using DFT methods have been employed to understand the mechanism and rationalize unexpected experimental outcomes, thereby assisting in the selection of appropriate precursors for a successful cyclization. nih.gov A tandem radical addition-homoallylic radical rearrangement has been successfully used to convert a 7-azabicyclo[2.2.1]heptadiene into a substituted 2-azabicyclo[2.2.1]hept-5-ene, demonstrating the utility of radical pathways in accessing the 2-aza scaffold as well. acs.org
Cycloaddition reactions, particularly [4+2] cycloadditions, are among the most efficient and widely used methods for constructing the bicyclo[2.2.1]heptane core in a predictable and stereocontrolled manner.
The asymmetric aza-Diels-Alder reaction is a premier and versatile method for the stereoselective synthesis of the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) skeleton. researchgate.netresearchgate.net This reaction typically involves the [4+2] cycloaddition of cyclopentadiene (B3395910) with a chiral imine, which acts as the dienophile. researchgate.net The strategic use of chiral auxiliaries attached to the imine allows for high levels of diastereoselectivity, leading to the formation of enantiomerically enriched cycloadducts. researchgate.netrsc.org
One effective approach utilizes (1R,endo)-benzonorbornen-2-ol as a chiral auxiliary. rsc.org The cycloaddition between cyclopentadiene and protonated imines derived from this auxiliary affords exo-2-azabicyclo[2.2.1]hept-5-enes with high diastereoselectivity. The resulting diastereomers can often be separated efficiently by column chromatography. researchgate.netrsc.org The choice of both the chiral auxiliary and the imine substituent significantly influences the stereochemical outcome. researchgate.net Following the cycloaddition, the double bond in the resulting adduct can be reduced to furnish the saturated 2-azabicyclo[2.2.1]heptane core. researchgate.net This methodology has proven scalable, enabling the preparation of these valuable chiral building blocks in gram or even kilogram quantities. researchgate.net
| Chiral Auxiliary on Imine | Imine Component | Diastereomeric Ratio (exo-adducts) | Reference |
|---|---|---|---|
| (1R,endo)-benzonorbornen-2-yl glyoxylate | (S)-1-phenylethylamine | 15:85 (1S:1R) | researchgate.netrsc.org |
| (1R,endo)-benzonorbornen-2-yl glyoxylate | (R)-1-phenylethylamine | 93:7 (1S:1R) | researchgate.netrsc.org |
A powerful and modern strategy for accessing oxygenated 2-azabicyclo[2.2.1]heptanes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.orgresearchgate.net This reaction efficiently constructs the bicyclic core and installs an oxygen functional group, such as the hydroxyl group found in the target compound, in a single step. rsc.org The process is highly efficient and demonstrates broad substrate scope. rsc.orgresearchgate.net
The reaction proceeds through a palladium-catalyzed cascade that functionalizes the cyclopentene (B43876) double bond. rsc.org This method is compatible with a variety of nucleophiles, including alcohols and water, which allows for the direct incorporation of hydroxyl or alkoxy groups onto the scaffold. researchgate.net The products of this reaction serve as versatile intermediates that can be further functionalized to generate a diverse library of bridged aza-bicyclic structures, highlighting the synthetic utility of this approach for drug discovery and development. rsc.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| (1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol |
| 2-azanorbornane |
| piperidine (B6355638) |
| proline |
| 7-azabicyclo[2.2.1]heptane |
| alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates |
| sodium hydride |
| dimethylformamide |
| 2,5-diazabicyclo[2.2.1]heptane |
| (2S,4R)-4-aminoproline methyl esters |
| epibatidine |
| 7-azabicyclo[2.2.1]heptadiene |
| 2-azabicyclo[2.2.1]hept-5-ene |
| cyclopentadiene |
| (1R,endo)-benzonorbornen-2-ol |
| (1R,endo)-benzonorbornen-2-yl glyoxylate |
| (S)-1-phenylethylamine |
| (R)-1-phenylethylamine |
Rearrangement and Transformation Sequences in Azabicyclo[2.2.1]heptane Synthesis
The construction of the strained 2-azabicyclo[2.2.1]heptane core often relies on intricate rearrangement reactions that transform more readily available scaffolds into the desired bicyclic system.
A notable and efficient strategy for synthesizing the 7-azabicyclo[2.2.1]heptane ring system involves a ring contraction of the tropinone (B130398) skeleton via a Favorskii rearrangement. nih.govacs.orgacs.org This approach is distinct from many other synthetic routes and has proven valuable for preparing various derivatives, including the potent analgesic alkaloid, epibatidine. nih.govacs.org
The process typically begins with the N-protection of tropinone, for instance, by reacting it with phenyl chloroformate to yield an N-phenoxycarbonyl derivative. doi.org This is followed by bromination at the α-position. Subsequent treatment with a base, such as a sodium alkoxide in alcohol, instigates the Favorskii rearrangement. doi.org This sequence leads to the contraction of the six-membered ring of the tropane (B1204802) skeleton into the five-membered ring characteristic of the 7-azabicyclo[2.2.1]heptane system. doi.orgresearchgate.net
Table 1: Key Steps in Tropinone-to-Azabicyclo[2.2.1]heptane Transformation
| Step | Reactant(s) | Key Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | Tropinone | Phenyl Chloroformate (ClCO₂Ph) | 8-Phenoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one | Nitrogen Protection |
| 2 | N-Protected Tropinone | Copper(II) Bromide (CuBr₂) | α-Bromo Ketone Intermediate | Introduction of Leaving Group for Rearrangement |
| 3 | α-Bromo Ketone | Sodium Benzyl Oxide in Benzyl Alcohol | Benzyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylate | Favorskii Rearrangement and Ring Contraction |
This method provides a powerful tool for generating the core structure, which can then be further modified to produce a variety of substituted 2-azabicyclo[2.2.1]heptane derivatives. acs.org
An innovative cascade reaction involving epimerization and lactamization has been developed for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. rsc.orgrsc.orgresearchgate.net This strategy begins with functionalized (2S,4R)-4-aminoproline methyl esters, which are derived from natural trans-4-hydroxy-L-proline. rsc.orgresearchgate.net
Under basic conditions, these proline esters undergo epimerization at the C2 position. rsc.orgresearchgate.net The resulting (2R)-epimer then immediately participates in an intramolecular aminolysis, where the amino group attacks the ester carbonyl, leading to the formation of the bridged lactam intermediate. rsc.orgresearchgate.net Key factors for the success of this cascade reaction are the presence of an electron-withdrawing protecting group on the nitrogen and the use of a strong base to promote the initial epimerization. rsc.orgrsc.orgresearchgate.net This process establishes an efficient route to (1R,4R)-DBH derivatives, which are valuable chiral building blocks. rsc.orgresearchgate.net
Table 2: Influence of Reaction Conditions on Epimerization-Lactamization Cascade
| N-Protecting Group | Base | Yield (%) | Reference |
|---|---|---|---|
| Boc | LiHMDS | 78% | rsc.org |
| Cbz | LiHMDS | 80% | rsc.org |
| Tosyl | LiHMDS | 71% | rsc.org |
| Benzyl | LiHMDS | <5% | researchgate.net |
The resulting lactam can be subsequently reduced to afford various derivatives of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane. rsc.org
Enantiomeric Resolution and Purification Techniques for Azabicyclo[2.2.1]heptanols
Obtaining enantiomerically pure azabicyclo[2.2.1]heptanols is critical for their application in asymmetric synthesis and pharmacology. Both enzymatic and chemical derivatization methods are employed to resolve racemic mixtures.
Enzymatic kinetic resolution is a powerful and widely used technique for separating racemic mixtures of bicyclic alcohols and their precursors. This method leverages the high stereoselectivity of enzymes, such as lactamases and lipases, to catalyze a reaction on only one enantiomer of a racemic substrate. nih.gov
A prominent example is the resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. nih.govresearchgate.net γ-Lactamases are employed to selectively hydrolyze one enantiomer of the lactam, leaving the other enantiomer unreacted and thus optically pure. nih.govresearchgate.net For instance, whole cells of Bradyrhizobium japonicum have been found to contain two distinct γ-lactamases that act on opposite enantiomers. nih.gov This allows for the preparation of either the (+)- or (-)-enantiomer of the lactam in high enantiomeric excess. nih.gov These resolved lactams are crucial intermediates for the synthesis of carbocyclic nucleoside analogues. researchgate.netnih.gov
Table 3: Examples of Enzymatic Resolution in Azabicyclo[2.2.1]heptane Systems
| Substrate | Biocatalyst / Enzyme | Method | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | (-)-γ-Lactamase from B. japonicum | Kinetic Resolution (Hydrolysis) | (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | >99% | nih.gov |
| (±)-2,6-Diacetoxybicyclo[3.3.1]nonane | Lipase from Candida cylindracea | Kinetic Resolution (Hydrolysis) | (+)-(1S,2R,5S,6R)-6-Acetoxybicyclo[3.3.1]nonan-2-ol | 81% | researchgate.net |
| Racemic Diols | Lipase from Candida rugosa | Kinetic Resolution | Enantiomerically Enriched Diols and Esters | Not specified | researchgate.net |
Chiral derivatization is a classic chemical method used to resolve enantiomers. wikipedia.org The strategy involves reacting a racemic mixture, such as a racemic azabicyclo[2.2.1]heptanol, with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.
Diastereomers possess different physical properties, such as boiling points, melting points, and solubility, which allows for their separation using standard laboratory techniques like crystallization or chromatography (e.g., column chromatography or HPLC). wikipedia.org Once separated, the chiral auxiliary can be cleaved from the resolved diastereomers to yield the individual, enantiomerically pure alcohols. The use of CDAs has been instrumental in the analysis and separation of a wide range of chiral molecules, including amino acids and alcohols. nih.govmdpi.com
Table 4: Common Chiral Derivatizing Agents and Their Applications
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Principle of Separation | Common Analytical Method |
|---|---|---|---|
| Mosher's Acid (MTPA) | Alcohols, Amines | Formation of diastereomeric esters/amides | NMR Spectroscopy, HPLC |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary Amines | Formation of diastereomeric derivatives | HPLC, Ion Mobility-Mass Spectrometry |
| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., IBLC) | Primary Amines | Formation of fluorescent, diastereomeric isoindoles | HPLC with Fluorescence Detection |
An alternative approach involves the use of chiral stationary phases (CSPs) in HPLC. In this method, the stationary phase itself is chiral and can interact differently with each enantiomer of the analyte, leading to different retention times and thus, separation without the need for prior derivatization.
Chemical Reactivity and Mechanistic Investigations of 1r,4r,5r 2 Azabicyclo 2.2.1 Heptan 5 Ol and Its Analogues
Transformations Involving the Hydroxyl Functionality of Bridged Azabicyclo[2.2.1]heptanols
The secondary hydroxyl group in azabicyclo[2.2.1]heptanols is a key site for functionalization. Analogous to the well-documented chemistry of bicyclo[2.2.1]heptan-2-ol, this alcohol can undergo a variety of transformations, most notably oxidation to the corresponding ketone.
The oxidation of the hydroxyl group to a ketone is a fundamental transformation. For instance, the related compound ethyl (1S,3S,4S,5R)-5-hydroxy-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate has been utilized in synthetic sequences where the hydroxyl group is manipulated. google.com Various oxidizing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups within the molecule.
Another significant reaction involving the hydroxyl group is its use as a directing group or its conversion into a leaving group for nucleophilic substitution reactions. The stereochemical orientation of the hydroxyl group (endo in the case of the (1R,4R,5R) isomer) plays a critical role in the accessibility of the reaction center and the stereochemical outcome of the subsequent transformation. In broader studies of bicyclic alcohols, enzymatic reactions, such as lipase-catalyzed enantioselective acylations, have been used to resolve racemic mixtures of diols, demonstrating the potential for stereoselective transformations at the hydroxyl center. researchgate.net
Reactivity Patterns at the Nitrogen Atom within the Azabicyclo[2.2.1]heptane Framework
The nitrogen atom within the 2-azabicyclo[2.2.1]heptane skeleton exhibits reactivity characteristic of a secondary amine, but its behavior is significantly modulated by the geometric constraints of the bicyclic system. The strain inherent in the framework, particularly the C-N-C bond angle, influences the nitrogen's pyramidal stability and inversion barrier. cdnsciencepub.comacs.org
N-Functionalization: The nitrogen atom readily undergoes reactions such as acylation and sulfonylation. For example, various 2-azabicyclo[2.2.1]heptanes have been functionalized with N-arylsulfonyl and N-alkylsulfonyl protecting groups. nih.gov This reactivity is crucial for the synthesis of more complex derivatives and for modulating the biological activity of the scaffold. The table below summarizes examples of N-functionalization on the 2-azabicyclo[2.2.1]heptane core. nih.gov
| Entry | R Group | Product | Yield (%) |
| 1 | 4-Me-PhSO₂ | 4a | 89 |
| 2 | 4-NO₂-PhSO₂ | 4b | 82 |
| 3 | 2-NO₂-PhSO₂ | 4c | 84 |
| 4 | Thiophenyl-2-SO₂ | 4d | 63 |
| 5 | MeSO₂ | 4e | 70 |
| 6 | i-PrSO₂ | 4f | 84 |
| 7 | n-BuSO₂ | 4g | 83 |
Nitrogen Inversion: Low-temperature 13C NMR studies on 2-methyl-2-azabicyclo[2.2.1]heptane have shown that the endo isomer is slightly more stable (by about 0.3 kcal mol-1) than the exo isomer. acs.org The energy barrier for nitrogen inversion was determined to be 7.2 kcal mol-1, which is lower than in some acyclic amines. acs.org This inversion barrier is influenced by a combination of angle strain and torsional (eclipsing) strain in the transition state. acs.org For N-chloro-2-azabicyclo[2.2.1]heptane, the inversion barrier from the endo to the exo invertomer was found to be approximately 14.8 kcal mol-1, highlighting the significant impact of the N-substituent on this process. rsc.org
Stereochemical Control and Diastereoselective Reactions within the Bicyclic System
The rigid, conformationally constrained structure of the azabicyclo[2.2.1]heptane skeleton is a powerful tool for controlling stereochemistry in chemical reactions. The distinction between the exo and endo faces of the molecule dictates the approach of reagents, leading to high levels of diastereoselectivity.
Syntheses of azabicyclo[2.2.1]heptane derivatives often exploit this inherent stereocontrol. For example, a binary catalytic system using an Al(III) aminotriphenolate complex and a bromide salt has been shown to produce a variety of 2-azabicyclo[2.2.1]heptanes with high diastereo-control. nih.gov Similarly, the development of a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides allows for the enantioselective synthesis of these bicyclic systems. researchgate.net
The Diels-Alder reaction is a cornerstone for constructing the bicyclic core, and the stereochemical outcome can be guided by the choice of dienophile and catalyst. In the synthesis of precursors to epibatidine (B1211577) analogues, the Diels-Alder reaction of N-t-butoxycarbonyl-pyrrole with an optically active allene-1,3-dicarboxylic acid ester yields the 7-azabicyclo[2.2.1]heptene derivative stereoselectively as the endo-adduct. google.com Furthermore, rearrangements and intramolecular cyclizations are also heavily influenced by the scaffold's stereochemistry. Mechanistic analyses of intramolecular free radical reactions have shown that the choice of the nitrogen protecting group can have a critical effect on the stereochemical outcome of cyclizations to form 7-azabicyclo[2.2.1]heptane derivatives. nih.gov
Computational Chemistry Studies on Reaction Pathways and Conformational Analysis
Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and mechanistic pathways of azabicyclo[2.2.1]heptane systems. Density Functional Theory (DFT) and other ab initio methods are frequently used to complement experimental findings.
Conformational Analysis: Computational methods have been employed to perform conformational searches and determine the relative energies of different conformers. For derivatives of 2-azanorbornane, conformational searches using MMFF94s force fields followed by DFT re-optimization have been used to identify the most stable structures in equilibrium. semanticscholar.org These studies are crucial for understanding phenomena such as the existence of atropisomers in bulky N-substituted derivatives. semanticscholar.org For 2-methyl-2-azabicyclo[2.2.1]heptane, molecular mechanics calculations have successfully accounted for the experimentally observed nitrogen inversion barriers, attributing them to a combination of angle and torsional strains. acs.org
Advanced Applications in Asymmetric Synthesis and Catalysis
(1R,4R,5R)-2-Azabicyclo[2.2.1]heptan-5-ol as a Chiral Building Block in Complex Molecule Synthesis
The intrinsic chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an ideal starting material for constructing more elaborate molecular architectures with high stereochemical control. researchgate.net
The 2-azabicyclo[2.2.1]heptane core serves as a versatile template for the synthesis of other enantiopure bridged heterocyclic systems. researchgate.net Synthetic chemists have developed various strategies to modify or expand this framework. For instance, palladium-catalyzed processes, such as the 1,2-aminoacyloxylation of cyclopentenes, provide an efficient route to various oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.netresearchgate.net These products can be further functionalized to create a diverse library of aza-bridged structures. researchgate.net
One notable strategy involves an epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters to produce (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. rsc.orgresearchgate.net This method is dependent on key factors such as the presence of an electron-withdrawing N-protective group and the use of a strong base. rsc.org Furthermore, derivatives of 2-azabicyclo[2.2.1]heptane can undergo stereoselective ring expansion to form novel 2-azabicyclo[3.2.1]octane systems. researchgate.netrsc.org This transformation often proceeds through an aziridinium (B1262131) intermediate, which is regioselectively opened by a nucleophilic attack. rsc.org
The 7-azabicyclo[2.2.1]heptane framework, a close structural relative of the title compound, is a cornerstone in the total synthesis of several natural products. Its most prominent application is in the synthesis of (-)-epibatidine, a potent analgesic alkaloid isolated from the skin of the poison frog Epipedobates tricolor. rsc.orgsci-hub.se Multiple synthetic routes to epibatidine (B1211577) rely on the construction and functionalization of this bicyclic core, highlighting its importance as a key precursor. rsc.orgrsc.orgacs.org The stereoselective synthesis of intermediates like (-)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one from chiral building blocks constitutes a formal total synthesis of this complex natural product. sci-hub.se
Beyond natural alkaloids, this scaffold is integrated into the synthesis of complex, biologically active molecules designed for pharmaceutical applications. For example, enantiomerically pure 2-azanorbornane derivatives have been used as precursors for bridged piperidine (B6355638) analogues that act as potent and selective P2Y14R antagonists, which have potential applications in treating chronic pain and asthma. nih.gov The rigid bicyclic core is used to probe receptor affinity and modify the physicochemical properties of the final drug candidate. nih.gov
Development and Evaluation of this compound Derivatives as Chiral Ligands
Derivatives of 2-azabicyclo[2.2.1]heptane have been successfully developed as highly effective chiral ligands for asymmetric catalysis, where the rigid backbone is instrumental in transferring chiral information. researchgate.net
Amino alcohol derivatives of the 2-azabicyclo[2.2.1]heptane skeleton are particularly effective ligands in transition metal-catalyzed reactions. pwr.edu.pl They have been successfully employed in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, yielding products with high enantioselectivity. Optimization of the ligand structure, for instance through substitutions on the bicyclic frame, has been shown to significantly increase both the activity and enantioselectivity of the catalyst system.
These ligands have also demonstrated efficacy in other important transformations. When complexed with copper, they catalyze asymmetric Henry (nitroaldol) reactions, and with zinc, they facilitate asymmetric aldol (B89426) reactions, although the degree of stereoinduction can be substrate-dependent. pwr.edu.pl Palladium complexes featuring ligands derived from 7-azabicyclo[2.2.1]heptane have been used to catalyze cross-coupling amination reactions to form novel N-heteroaryl-substituted derivatives. nih.gov
| Catalyst System | Transformation | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru(arene)[(1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane] | Asymmetric Transfer Hydrogenation | Acetophenone | 96% | |
| Copper(II) / 2-azabicyclo[3.2.1]octane derivative | Henry Reaction | Various aldehydes with nitromethane | Mediocre | pwr.edu.pl |
| Zinc(II) / 1,10-anthryl-functionalized 2-azabicyclo[2.2.1]heptane | Aldol Reaction | Cyclohexanone and 4-nitrobenzaldehyde | Good | pwr.edu.pl |
| Iridium / 2-azabicyclo[2.2.1]heptane-based amino sulfide | Asymmetric Transfer Hydrogenation | Acetophenone | Up to 70% |
The effectiveness of 2-azabicyclo[2.2.1]heptane-based ligands stems from their rigid C2-symmetrical structure, which creates a well-defined and predictable chiral environment around the coordinated metal center. sigmaaldrich.com This rigidity minimizes conformational ambiguity, which is crucial for achieving high levels of enantioselectivity. Rational ligand design focuses on modifying the scaffold to fine-tune its steric and electronic properties.
Enhancement of enantioselectivity is often achieved by introducing specific substituents onto the ligand backbone. For example, in Ru-catalyzed transfer hydrogenation, the addition of a dioxolane group to the amino alcohol ligand was found to significantly improve catalyst performance. The strategic placement of bulky or electron-donating/withdrawing groups can influence the substrate's approach to the catalytic center, thereby dictating the stereochemical outcome of the reaction. Computational and experimental studies suggest that a combination of electrostatic forces, steric hindrance, and dispersion forces between the ligand, metal, and substrate is responsible for the stereo-discrimination.
Exploration of this compound Derivatives as Organocatalysts
In addition to their use as ligands, derivatives of 2-azabicyclo[2.2.1]heptane have been explored as metal-free organocatalysts. researchgate.netmdpi.com The chiral bicyclic backbone is used to induce stereoselectivity in key carbon-carbon bond-forming reactions. rsc.orgmdpi.com
A range of catalysts has been prepared by converting the parent scaffold into corresponding amines, amides, and polyamines. mdpi.com These have been tested in the asymmetric aldol reaction between various ketones and aldehydes. Research has shown that catalysts incorporating both the 2-azabicycloalkane unit and a pyrrolidine (B122466) moiety can afford the aldol product in excellent yields with good diastereo- and enantioselectivity. mdpi.com The performance of the catalyst is highly dependent on its specific structure, the substrates used, and the reaction conditions, including the solvent. pwr.edu.plmdpi.com
| Catalyst | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Amide of 2-azabicyclo[3.2.1]octane and pyrrolidine | Cyclohexanone | 95 | 22:78 | 63 (anti) | mdpi.com |
| (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivative | Cyclohexanone | 85 | 40:60 | 28 (anti) | mdpi.com |
| C2-symmetrical triamine with 2-azanorbornane units | Cyclohexanone | 95 | 35:65 | 45 (anti) | mdpi.com |
| Amide of 2-azabicyclo[3.2.1]octane and pyrrolidine | Acetone | 60 | - | 50 | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1r,4r,5r 2 Azabicyclo 2.2.1 Heptan 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. For (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HSQC, are critical for assigning the signals of the bicyclic core and confirming the exo configuration of the hydroxyl group.
The ¹H NMR spectrum is expected to show distinct signals for the bridgehead protons (H1 and H4), the protons adjacent to the nitrogen and oxygen atoms, and the methylene (B1212753) bridge protons. The coupling constants (J-values) between these protons are particularly diagnostic of their spatial relationships. For instance, the coupling patterns of the H5 proton are crucial for confirming its exo orientation. In the bicyclo[2.2.1]heptane system, characteristic coupling constants are observed for exo and endo protons.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the bicyclic skeleton are influenced by their hybridization, substitution pattern, and stereochemistry. The carbon bearing the hydroxyl group (C5) and the carbons adjacent to the nitrogen atom (C1 and C3) are expected to resonate at characteristic downfield shifts.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Aminocyclopentitol Derivative Compound: (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol mdpi.com
| ¹H NMR (300 MHz, D₂O) | δ (ppm) | ¹³C NMR (100 MHz, D₂O) | δ (ppm) |
| H-2 and H-3 | 5.95–5.90 (m) | C-13 | 153.32 |
| H-1 | 4.59–4.58 (m) | C-3 | 135.02 |
| H-4 | 4.30–4.29 (m) | C-2 | 131.91 |
| H-18 | 3.96 (s) | C-1 | 80.01 |
| H-9 | 3.60 (t, J = 6.4 Hz) | C-5 | 72.44 |
| H-5 | 3.29–3.26 (m) | C-9 | 59.60 |
| H-7 | 2.77 (q, J = 6.9 Hz) | C-4 | 55.55 |
| H-8 | 1.76-1.67 (m) | C-7 | 44.05 |
| C-18 | 33.87 | ||
| C-8 | 30.67 |
Data sourced from a study on a related aminocyclopentitol derivative and is for illustrative purposes only. mdpi.com
Mass Spectrometry (MS) Techniques for High-Resolution Molecular Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
For this compound (C₆H₁₁NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 113.0840 g/mol . In soft ionization techniques such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For bicyclic alcohols and amines, characteristic fragmentation pathways include the loss of small neutral molecules such as water (H₂O) from the alcohol moiety and cleavage of the bonds alpha to the nitrogen atom. The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane derivatives influences the fragmentation, often leading to characteristic retro-Diels-Alder reactions or other ring-opening pathways.
Although specific HRMS data for this compound is not detailed in the available literature, analysis of related compounds provides insight into expected fragmentation. For example, a patent for substituted 2-azabicycles reports the calculated and found mass for a derivative, demonstrating the use of ESI-MS for molecular weight confirmation. google.com
Table 2: Illustrative High-Resolution Mass Spectrometry Data
| Compound | Ion | Calculated m/z | Found m/z | Technique |
| (1S,4R,6R)-N-(5-(trifluoromethyl)pyridin-2-yl)-2-azabicyclo[2.2.1]heptan-6-amine | [M+H]⁺ | 257.1 | 258.1 | ESI |
| (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | [M+H]⁺ | 272.11757 | 272.11740 | HRMS |
Data for the first entry is from a patent and for the second entry from a research article on related compounds and is for illustrative purposes. mdpi.comgoogle.com
Chiroptical Methods: Optical Rotation and Circular Dichroism (CD) for Absolute Configuration Determination
Chiroptical techniques are essential for determining the absolute configuration of enantiomerically pure compounds. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
Optical Rotation is the measurement of the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For this compound, a non-zero specific rotation is expected, and its sign (dextrorotatory (+) or levorotatory (-)) and magnitude would be unique to this enantiomer. Its enantiomer, (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol, would exhibit a specific rotation of equal magnitude but opposite sign under the same conditions. While the specific rotation for the title compound is not reported in the reviewed literature, a related enantiopure 2-azabicyclo[2.2.1]heptane derivative, (1S,4S,5S)-2-Azabicyclo[2.2.1]heptan-5-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid, was reported to have a specific rotation of -6.0 deg·dm⁻¹·g⁻¹·cm³. unipd.it
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. The shape, sign, and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. Comparison of the experimental CD spectrum with the calculated spectrum allows for the unambiguous assignment of the absolute configuration. The application of electronic circular dichroism (ECD) has been noted in the stereochemical assignment of related bicyclic systems. sigmaaldrich.com
Table 3: Illustrative Chiroptical Data for Related Chiral Bicyclic Compounds
| Compound | Specific Rotation [α] | Conditions | Circular Dichroism (CD) |
| (1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | +565° | c = 1 in chloroform, 20°C | Data not specified |
| (1S,4S,5S)-2-Azabicyclo[2.2.1]heptan-5-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic Acid | -6.0 deg·dm⁻¹·g⁻¹·cm³ | Not specified | Data not specified |
Data sourced from a commercial supplier and a research article on related compounds and is for illustrative purposes only. unipd.itsigmaaldrich.com
Q & A
Basic Research Questions
Q. What analytical techniques are critical for distinguishing (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol from structurally similar bicyclic compounds?
- Methodological Answer : Differentiation relies on 2D NMR spectroscopy (e.g., NOESY, HSQC) to resolve stereochemical ambiguities and X-ray crystallography for absolute configuration confirmation. For example, 2-azabicyclo[2.2.1]heptane derivatives exhibit distinct -NMR splitting patterns compared to 2-azabicyclo[3.2.1]octanes due to differences in ring strain and proton coupling . X-ray analysis is essential when synthetic intermediates lead to unexpected stereoisomers or ring-expanded products .
Q. How can synthetic routes to this compound be optimized to improve enantiomeric excess (ee)?
- Methodological Answer : Optimization involves screening chiral catalysts (e.g., (1S,4S,5R)-2-azabicyclo[3.2.1]octane-based ligands) and reaction conditions (solvent polarity, temperature). For instance, using CHCl at RT with 10 mol% catalyst loading improved yields but required post-synthesis purification via chiral HPLC (Chiralpak® AD-H column, 95:5 hexane:isopropanol) to isolate the desired enantiomer . Monitoring ee via polarimetry or chiral GC/MS is recommended .
Q. What are the common pitfalls in assigning stereochemistry during the synthesis of bicyclic azabicycloalkanes?
- Methodological Answer : Misassignments often arise from overreliance on -NMR without corroborative data. For example, initial misidentification of (1R,4R,5S)-2-azabicyclo[3.2.1]octane as an epimer was resolved through X-ray crystallography and DFT-based conformational analysis . Cross-validation with computational models (e.g., Gaussian software for energy minimization) reduces errors .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives in pharmacological studies?
- Methodological Answer : Stereochemical variations significantly impact target binding. For example, (1S,4S,5R)-2-azabicyclo[3.2.1]octane-triazole derivatives showed IC values of 2.44 µM against specific enzymes, while their pseudo-enantiomers ((1R,4R,5S)-derivatives) exhibited reduced activity (IC = 3.27 µM) . Activity assays (e.g., enzyme inhibition, cell viability) paired with molecular docking studies (AutoDock Vina) can elucidate stereochemical dependencies .
Q. What computational methods validate reaction mechanisms in the synthesis of bicyclic azabicycloalkanes?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) are used to model intermediates like aziridinium ions during ring-expansion reactions. For example, DFT supported the formation of (1S,4S,5R)-2-azabicyclo[3.2.1]octanes via SN2-type nucleophilic substitution, explaining stereochemical inversion at the reaction center . Transition-state analysis (IRC calculations) further refines mechanistic understanding .
Q. How can multimerization strategies enhance the activity of this compound-based compounds?
- Methodological Answer : Trimerization of triazole-linked derivatives amplifies activity. For instance, trimeric triazoles ([20], IC = 2.44 µM) outperformed monomeric analogs (IC > 50 µM) due to multivalent interactions with biological targets . Synthetic approaches include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with stoichiometric optimization (1:1 azide:alkyne ratio) and purification via silica gel chromatography (75:25 hexane:EtOAc) .
Q. What strategies resolve contradictions in structural data during bicyclic compound synthesis?
- Methodological Answer : Contradictions arise from isomeric byproducts (e.g., ring-expanded vs. original bicyclic systems). Combining HRMS , -NMR DEPT, and single-crystal X-ray diffraction resolves ambiguities. For example, a misassigned (1R,4R,5S)-pseudo-enantiomer was corrected via X-ray analysis, revealing a 2-azabicyclo[3.2.1]octane scaffold instead of the expected heptane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
